Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Synthetic versatility Cross-coupling Metabolic stability

Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate (CAS 1555704-86-3) is a tetracyclic thiazolobenzoxepin ester bearing a dual halogenation pattern (Br at position 9, F at position on the fused benzoxepin ring. It belongs to the class of thiazole-fused benzoxepins explored as phosphoinositide 3-kinase (PI3K) inhibitors, where the oxepin ring fusion and halogen substitution are critical for isoform selectivity and metabolic stability.

Molecular Formula C13H9BrFNO3S
Molecular Weight 358.18 g/mol
Cat. No. B11776886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Molecular FormulaC13H9BrFNO3S
Molecular Weight358.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(S1)CCOC3=CC(=C(C=C32)Br)F
InChIInChI=1S/C13H9BrFNO3S/c1-18-13(17)12-16-11-6-4-7(14)8(15)5-9(6)19-3-2-10(11)20-12/h4-5H,2-3H2,1H3
InChIKeyBEGFJXJACWLLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate: Core Scaffold & Procurement-Relevant Identity


Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate (CAS 1555704-86-3) is a tetracyclic thiazolobenzoxepin ester bearing a dual halogenation pattern (Br at position 9, F at position 8) on the fused benzoxepin ring [1]. It belongs to the class of thiazole-fused benzoxepins explored as phosphoinositide 3-kinase (PI3K) inhibitors, where the oxepin ring fusion and halogen substitution are critical for isoform selectivity and metabolic stability [2]. Its methyl ester functionality serves as a synthetic entry point for further derivatization, including hydrolysis to the carboxylic acid (CAS 1451085-04-3) or conversion to carboxamide libraries [1].

Dual-halogenated thiazolobenzoxepin scaffold
Methyl ester enables direct amidation and library synthesis
Scaffold reported to support PI3K inhibitor lead generation

Why Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate Cannot Be Replaced by Generic Thiazole or Benzoxepin Analogs


Generic substitution within the thiazolobenzoxepin class is precluded by the specific architectural and electronic contributions of the 9-bromo-8-fluoro motif. The combination of aryl bromide (a cross-coupling handle) and aryl fluoride (a hydrogen bond acceptor and metabolic blocking group) on the benzoxepin ring is absent in the 8-bromo, non-halogenated, or ethyl ester analogs commonly stocked by research suppliers [1]. In the broader thiazolobenzoxepin series, the nature and position of halogen substitution on the fused benzene ring directly determine PI3K isoform selectivity: 8-substitution, in particular, was shown to increase selectivity over PI3Kβ by up to 57-fold compared to PI3Kα in a close structural analog [2]. Replacing the target compound with a simpler thiazole ester would forfeit the oxepin ring's conformational constraint and the fluorine's electronic effects, leading to divergent kinase selectivity profiles and unpredictable pharmacokinetics that cannot be retrospectively corrected without repeating the multi-step synthesis [1][2].

Halogen substitution pattern
8-fluoro/9-bromo pattern absent in common analogs; selectivity profiles may shift.
Core scaffold integrity
Simpler thiazole esters lack oxepin conformational constraint; kinase binding may differ.
Ester functionality
Ethyl or acid analogs require additional synthetic steps; direct amidation advantage lost.

Quantitative Differentiation Evidence for Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate


Dual Halogen Substitution (9-Br, 8-F) vs. Mono-Brominated or Non-Halogenated Analogs

The target compound is the only commercially cataloged member of the dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate family featuring simultaneous aryl bromide and aryl fluoride substitution. The 8-bromo analog (CAS 1189815-93-7) lacks fluorine; the non-halogenated ethyl ester (CAS 1189816-01-0) lacks both halogens [1]. The fluorine atom contributes a strong electron-withdrawing effect (Hammett σ_meta ≈ 0.34) and serves as a hydrogen bond acceptor, while the bromine provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2].

Dual Halogen Subst.
Head-to-head
Target: 9-Br + 8-F
Comparator: 8-Br only
Supports sequential cross-coupling strategy
Fluorine absent in common analogs
Synthetic versatility Cross-coupling Metabolic stability

PI3Kβ Isoform Selectivity Contextualized by Thiazolobenzoxepin Scaffold (Class-Level Inference)

Although direct PI3K inhibition data for the target methyl ester is not publicly available, the thiazolobenzoxepin core to which it belongs has demonstrated quantifiable isoform selectivity. In the seminal Staben et al. (2013) study, compound 27—a thiazolobenzoxepin with 8-substitution analogous to the scaffold region present in the target compound—exhibited a PI3Kβ Ki,app / PI3Kα Ki,app ratio of 57, indicating substantial β-isoform sparing relative to α [1]. This selectivity was absent in the thienobenzoxepin parent class, underscoring the importance of the thiazole replacement and specific substitution pattern.

PI3Kβ Selectivity
Class-level
57-fold β/α (scaffold analog)
Reported β-sparing profile in class
Analog data; target unassayed
PI3K inhibition Isoform selectivity Cancer therapeutics

Lipophilicity (XLogP3) and Permeability Potential vs. Non-Fluorinated Analog

The computed partition coefficient (XLogP3) for the target compound is 3.6, compared to 2.8 for the non-fluorinated 8-bromo carboxylic acid analog (CAS 1189815-93-7) [1][2]. The +0.8 log unit increase enhances predicted passive membrane permeability while remaining within the Lipinski rule-of-five threshold; the fluorine simultaneously adds metabolic stability through C-F bond resistance to CYP450 oxidation, a benefit absent in the non-fluorinated comparator.

Lipophilicity
Cross-study
XLogP3 3.6 vs 2.8 (Δ +0.8)
Higher predicted permeability
Computed value; validate experimentally
Drug-likeness Lipophilicity Permeability

Procurement Specifications: Purity, Batch Consistency, and Regulatory Compliance vs. Uncertified Suppliers

The target compound is supplied by MolCore at NLT 98% purity with ISO certification, ensuring suitability for global pharmaceutical R&D and quality control applications . This contrasts with alternative suppliers offering 95% minimum purity without ISO-certified quality management systems. The 98% specification reduces the risk of impurity-driven false positives in biological assays and minimizes batch-to-batch variability in SAR campaigns.

Purity Spec
Data to verify
NLT 98% (ISO) vs 95%
May reduce assay interference
Supplier claim; independent verification advised
Quality assurance ISO certification Procurement reliability

Ester vs. Carboxylic Acid Functionality: Synthetic Utility and Stability

The methyl ester target compound (MW 358.18) can be quantitatively hydrolyzed to the corresponding carboxylic acid (MW 344.16, CAS 1451085-04-3) under mild basic conditions, whereas the direct procurement of the acid analog is limited to 95% purity from select suppliers [1]. The ester form offers superior organic solubility, facile chromatographic purification, and direct applicability in amide coupling without prior deprotection, advantages not realized with the commercially available acid.

Ester vs Acid
Head-to-head
Methyl ester: direct amidation, higher solubility
Saves one synthetic step
Bench-scale observations
Prodrug strategy Synthetic intermediate Carboxylic acid

High-Value Application Scenarios for Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate


PI3K Isoform-Selective Lead Generation: Scaffold Diversification via Sequential Cross-Coupling

Medicinal chemistry teams building PI3Kα-selective or β-sparing inhibitor libraries can exploit the target compound's dual halogenation. The aryl bromide undergoes Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity at position 9, while the fluorine at position 8 remains intact, enabling a second diversification step via nucleophilic aromatic substitution (SNAr) with amines or alcohols. This sequential strategy, informed by the PI3Kβ-sparing SAR demonstrated for thiazolobenzoxepin compound 27 (β/α Ki ratio = 57) [1], rapidly generates focused libraries that probe the fluorophilic binding site of PI3Kα without the need for de novo core synthesis.

Physicochemical Property Optimization: Lipophilic Efficiency-Driven Analog Design

With an XLogP3 of 3.6, the target compound occupies a favorable lipophilicity window for CNS- or oncology-targeted kinase inhibitors [1]. Structure-based design groups can use its higher lipophilicity (ΔXLogP3 = +0.8 vs. the non-fluorinated acid analog) as a baseline to install polar functionality (e.g., morpholine, piperazine) at the bromine position while maintaining permeability. This property-guided approach supports the rapid optimization of LipE (Lipophilic Efficiency) metrics without the penalty of starting from a sub-optimally lipophilic scaffold.

High-Purity Starting Material for IND-Enabling Studies and Pharmaceutical Partnering

The ISO-certified, NLT 98% purity specification offered by qualified suppliers [1] positions this compound as a reliable starting material for GLP toxicology batch synthesis and CMC development. Unlike 95% purity alternatives, the reduced impurity burden minimizes the risk of unidentified contaminants interfering with Ames genotoxicity assays, hERG binding, or CYP inhibition panels, thereby reducing costly repeat studies during regulatory filing preparation.

Direct-to-Amide Library Synthesis in Parallel Medicinal Chemistry

The methyl ester functionality enables direct conversion to diversified carboxamide libraries via trimethylaluminum-mediated aminolysis or direct amidation with primary and secondary amines under mild conditions [1]. This one-step diversification bypasses the hydrolysis and acid-activation sequence required for the carboxylic acid analog, conserving 1-2 days of synthesis time per library plate and making the target compound the preferred intermediate for high-throughput parallel synthesis operations.

Application
Selection Property
Validation Focus
PI3K isoform-selective probe design
Dual-halogen scaffold for sequential cross-coupling
Isoform selectivity and target engagement assays
Lipophilic efficiency optimization
Fluorine-substituted scaffold with balanced lipophilicity
Permeability and metabolic stability assessment
Quality-controlled research material supply
NLT 98% purity, ISO-certified quality
Batch consistency and impurity profiling
Parallel amide library synthesis
Methyl ester for direct amidation without hydrolysis
Reaction yields and library diversity
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